molecular formula C15H21N B12563540 N-Benzylcyclooct-4-en-1-amine CAS No. 185429-55-4

N-Benzylcyclooct-4-en-1-amine

Katalognummer: B12563540
CAS-Nummer: 185429-55-4
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: AHHHTZSTGCZQLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzylcyclooct-4-en-1-amine is an organic compound with the molecular formula C15H21N. It features a benzyl group attached to a cyclooctene ring, which is further bonded to an amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylcyclooct-4-en-1-amine typically involves the reaction of cyclooct-4-en-1-amine with benzyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine group with the benzyl group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzylcyclooct-4-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-Benzylcyclooct-4-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzylcyclooct-4-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-Benzylcyclooct-4-en-1-amine is unique due to the presence of the cyclooctene ring, which imparts distinct chemical and physical properties. The double bond in the cyclooctene ring allows for additional reactivity compared to its saturated counterparts. This structural feature makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

185429-55-4

Molekularformel

C15H21N

Molekulargewicht

215.33 g/mol

IUPAC-Name

N-benzylcyclooct-4-en-1-amine

InChI

InChI=1S/C15H21N/c1-2-7-11-15(12-8-3-1)16-13-14-9-5-4-6-10-14/h1-2,4-6,9-10,15-16H,3,7-8,11-13H2

InChI-Schlüssel

AHHHTZSTGCZQLP-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CCCC(C1)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.